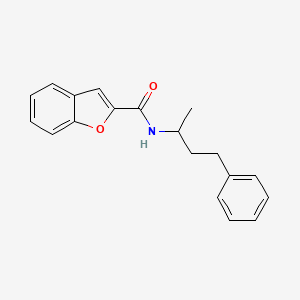

methyl]malonate](/img/structure/B4006812.png)

dimethyl [[(4-bromophenyl)amino](phenyl)methyl]malonate

Vue d'ensemble

Description

The chemical compound "dimethyl [(4-bromophenyl)aminomethyl]malonate" is an organic molecule that has garnered interest due to its unique structure and potential for various applications in chemical synthesis and material science. This compound is part of a broader class of chemicals known for their versatile reactivity and usefulness in creating complex molecular architectures.

Synthesis Analysis

The synthesis of related compounds, such as dimethyl malonate derivatives, often involves chemoselective approaches. A notable method includes the O-methylation of carboxylic acids using dimethyl malonate, which serves as an effective methylating reagent. This process achieves high yields and excellent chemoselectivity without the need for strong bases, utilizing potassium bromide in the mechanism (Mao et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structures of related compounds highlight the role of intermolecular interactions in stabilizing the molecules. For example, studies on 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol reveal the presence of hydrogen bonding and secondary intermolecular interactions, which are crucial for the stability and properties of these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Dimethyl malonate plays a pivotal role in various chemical reactions, including the formation of zinc enolates from bromoindanone derivatives. These reactions lead to products like dimethyl 2-[(4-bromophenyl)(1-oxoindan-2-yl)methyl]malonate, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological applications (Shchepin et al., 2005).

Physical Properties Analysis

The physical properties of compounds in this category, including their solubility behavior and crystal structure, are influenced by their molecular architecture. For instance, the solubility behavior of diorganotin bromides reflects the impact of molecular geometry on the compound's interaction with solvents, highlighting the importance of structural analysis in understanding physical properties (Koten et al., 1978).

Chemical Properties Analysis

The chemical behavior of malonate derivatives extends to their reactivity in various conditions, such as the reaction of dimethyl malonate with acetylenedicarboxylate derivatives. These reactions underscore the compound's versatility in synthesizing novel molecular structures, providing insights into its chemical properties and potential applications (Cookson et al., 1967).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Chemoselective O-Methylation : A practical and chemoselective method for the O-methylation of carboxylic acids using dimethyl malonate has been developed. This low toxic and commercially available compound serves as an effective methylating agent for various carboxylic acids, yielding methyl ester products with good to high yields and excellent chemoselectivity, without needing strong bases as additives. The mechanism likely involves the utilization of potassium bromide (Mao et al., 2015).

Enantioselective Michael-Proton Transfer-Lactamization : The synthesis of pyroglutamic acid derivatives through an enantioselective Michael-Proton Transfer-Lactamization process has been achieved using dimethyl 2-amino((4-methylphenyl)sulfonamido)malonate. This showcases the versatility of dimethyl malonate derivatives in facilitating complex organic transformations and synthesizing valuable chemical compounds (Chaheine et al., 2021).

Synthesis of Cyclopentene and Cyclohexene Derivatives : Treatment of dimethyl 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate with potassium tert-butoxide in tert-butanol effects successive endo-mode ring closure at the sp-hybridized carbon center, leading to the exclusive formation of cyclopentene or cyclohexene derivatives. This process highlights the reactivity of dimethyl malonate derivatives in constructing carbocyclic structures (Mukai et al., 2003).

Synthesis of Bioactive Compounds

Boron Neutron Capture Therapy (BNCT) : The synthesis of water-soluble boronated phthalocyanine, which may serve as a tumor-seeking boron delivery agent for BNCT, utilizes dimethyl malonate in one of the synthesis steps. This approach underlines the potential of dimethyl malonate derivatives in the development of therapeutic agents (Kahl & Li, 1996).

Antimicrobial Activity : Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying a sulfonamide moiety synthesized from dimethyl malonate derivatives have shown promising antimicrobial activity. This underscores the utility of dimethyl malonate in the development of new antimicrobial agents (Ghorab et al., 2017).

Catalysis and Ligand Synthesis

- Asymmetric Catalysis : The synthesis of new chiral aminophosphines from dimethyl malonate derivatives and their application in asymmetric catalysis, such as allylic alkylation, demonstrates the role of dimethyl malonate derivatives in facilitating enantioselective reactions (Wimmer & Widhalm, 1995).

Propriétés

IUPAC Name |

dimethyl 2-[(4-bromoanilino)-phenylmethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-23-17(21)15(18(22)24-2)16(12-6-4-3-5-7-12)20-14-10-8-13(19)9-11-14/h3-11,15-16,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDLWPWQDRPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)NC2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)phenyl]-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4006739.png)

![1-ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4006743.png)

![N-(tert-butyl)-3-{[4-(propionylamino)benzoyl]amino}benzamide](/img/structure/B4006765.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthylpropanamide](/img/structure/B4006766.png)

![2-oxo-2-phenylethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B4006775.png)

![1-{[(5-propyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4006783.png)

![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B4006798.png)

![5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4006816.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4006818.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4006824.png)